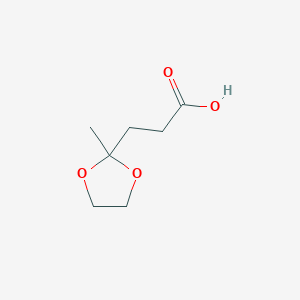

3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid

Description

Properties

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYSZAUNEYRNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448723 | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-57-2 | |

| Record name | 2-Methyl-1,3-dioxolane-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4388-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid synthesis from levulinic acid

An In-Depth Technical Guide to the Synthesis of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid from Levulinic Acid

Abstract

Levulinic acid, a key platform chemical derived from the degradation of cellulosic biomass, serves as a versatile and sustainable starting material for a myriad of value-added chemicals.[1] Its inherent structure, featuring both a ketone and a carboxylic acid functional group, offers dual reactivity. However, to achieve selective transformations, the protection of one of these groups is often a prerequisite. This guide provides a comprehensive technical overview of the synthesis of this compound, the ethylene glycol ketal of levulinic acid. This process, an acid-catalyzed ketalization, effectively masks the carbonyl group, liberating the carboxylic acid moiety for subsequent chemical modifications. We will delve into the underlying reaction mechanism, present detailed experimental protocols, discuss the optimization of reaction parameters, and explore the applications of this important intermediate in research and development, particularly within the pharmaceutical and polymer industries.

Introduction: The Strategic Importance of Ketal Protection

The transition towards a bio-based economy necessitates the efficient utilization of renewable feedstocks. Levulinic acid (LA) stands out as a C5 building block readily accessible from lignocellulosic biomass.[1] Its potential applications are vast, ranging from fuel additives and solvents to precursors for polymers and pharmaceuticals.[1][2]

The primary challenge in harnessing the full synthetic potential of LA lies in the selective manipulation of its two functional groups. The ketone carbonyl and the carboxylic acid can both react under many conditions. The synthesis of this compound addresses this challenge directly. By converting the ketone into a cyclic ketal using ethylene glycol, the carbonyl group is rendered inert to a wide range of reagents, particularly nucleophiles and reducing agents. This protection strategy is a cornerstone of organic synthesis, enabling chemists to perform reactions on the carboxylic acid group without interference from the ketone. The resulting protected acid is a stable, versatile intermediate, crucial for the multi-step synthesis of complex molecules, including active pharmaceutical ingredients and specialized monomers.[3][4]

Reaction Mechanism: Acid-Catalyzed Ketal Formation

The conversion of levulinic acid to its ethylene ketal is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. The process is reversible, and its success hinges on shifting the equilibrium toward the product side.

The mechanism proceeds through the following key steps:

-

Activation of the Carbonyl: A catalytic amount of acid (e.g., H⁺) protonates the carbonyl oxygen of the ketone. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5]

-

Initial Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiketal.

-

Proton Transfer: A proton is transferred from the newly attached, positively charged oxygen to one of the other oxygen atoms, converting a hydroxyl group into a good leaving group (water).

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol derivative attacks the carbon center in an intramolecular fashion.

-

Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, and the resulting oxonium ion is deprotonated to regenerate the acid catalyst and yield the final, stable 5-membered dioxolane ring structure (the ketal).[5]

Crucially, as water is a byproduct, its removal from the reaction mixture is essential to drive the reaction to completion, in accordance with Le Chatelier's principle.[6] This is typically achieved through azeotropic distillation.

Caption: Acid-catalyzed mechanism for ketalization of levulinic acid.

Experimental Section

This section outlines a general, field-proven protocol for the synthesis. The choice of catalyst and solvent can be adapted based on available resources and desired scale.

Materials and Equipment

-

Reagents: Levulinic acid (≥98%), Ethylene glycol (≥99%), Acid Catalyst (see 3.2), Azeotropic Solvent (e.g., Cyclohexane or Toluene), Sodium Bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

Catalyst Selection: A Critical Choice

The choice of acid catalyst is pivotal, influencing reaction rates, yield, and purification complexity.

-

Homogeneous Catalysts: p-Toluenesulfonic acid (pTSA) and sulfuric acid (H₂SO₄) are highly effective.[6] However, they require neutralization during work-up and can be difficult to separate from the product mixture, generating waste.

-

Heterogeneous Catalysts: These are solid-phase acids and are highly preferred for sustainable processes. Their primary advantage is ease of removal from the reaction mixture (via simple filtration) and potential for regeneration and reuse.[3][6] Effective examples include:

-

Cellulose Sulfuric Acid (CSA): A bio-based and efficient recyclable catalyst.[3][6]

-

Amberlyst Resins (e.g., Amberlyst-15, Amberlyst-70): Commercially available, robust ion-exchange resins.[6][7]

-

Zeolites (e.g., H-ZSM-5): Microporous aluminosilicates with shape-selective properties.[7]

-

Metal-Organic Frameworks (MOFs): Materials like MIL-88A (Iron(III)-based) have shown good yields.

-

Step-by-Step Synthesis Protocol (General)

Caption: General experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add levulinic acid (e.g., 0.1 mol, 11.61 g), ethylene glycol (0.12 mol, 7.45 g, 1.2 equivalents), the selected heterogeneous acid catalyst (e.g., CSA, 20 wt% relative to LA), and cyclohexane (100 mL).[6]

-

Azeotropic Reflux: Heat the mixture to a steady reflux (approx. 110-120°C for cyclohexane) using a heating mantle. Vigorous stirring is essential.

-

Monitoring Progress: The reaction progress is monitored by the collection of water in the graduated arm of the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (0.1 mol = 1.8 mL) has been collected. This can take between 4 to 15 hours depending on the catalyst and scale.[6][7]

-

Cooling and Catalyst Removal: Once complete, turn off the heat and allow the mixture to cool to room temperature. If a heterogeneous catalyst was used, remove it by filtration, washing the catalyst with a small amount of fresh solvent.

-

Work-up: If a homogeneous catalyst was used, transfer the cooled mixture to a separatory funnel and neutralize the acid by washing with a saturated NaHCO₃ solution until effervescence ceases. For all methods, subsequently wash the organic layer with water and then with brine to remove residual ethylene glycol and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the cyclohexane.

-

Final Product: The resulting crude oil is often of sufficient purity for many applications. If necessary, further purification can be achieved by vacuum distillation.

Data Analysis: Optimizing for Yield and Efficiency

The yield and selectivity of the ketalization are highly dependent on the chosen reaction conditions. Below is a summary of results from various catalytic systems reported in the literature.

| Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |

| MIL-88A (Iron MOF) | Solventless | 120 | 22 | ~85% Yield | |

| Cellulose Sulfuric Acid (CSA) | Cyclohexane | 110 | 4-15 | >94% Yield | [6] |

| Amberlyst-70 | Not Specified | 110 | 4 | 87% Conversion | [7] |

| Niobium Phosphate | Not Specified | 110 | 4 | 54% Conversion (100% Selectivity) | [7] |

| H-ZSM-5 | Not Specified | 110 | 4 | 68% Conversion | [7] |

Discussion of Key Parameters:

-

Catalyst Performance: As the table illustrates, catalyst choice is critical. While traditional homogeneous catalysts are effective, modern heterogeneous catalysts like CSA offer comparable or superior yields with the significant advantage of recyclability, aligning with green chemistry principles.[3][6] The selectivity of niobium phosphate is noteworthy, suggesting it can prevent side reactions even at lower conversion rates.[7]

-

Importance of Water Removal: Studies consistently show that performing the reaction in a solvent that forms an azeotrope with water, such as cyclohexane or toluene, coupled with a Dean-Stark trap, is the most effective method for achieving near-quantitative yields.[6] Reactions without efficient water removal often result in low equilibrium conversions.

-

Temperature and Time: The reaction is typically conducted at the reflux temperature of the chosen azeotropic solvent. Higher temperatures can increase the reaction rate but must be balanced against the potential for side reactions or catalyst degradation. Reaction times are dictated by the efficiency of the catalyst and the scale of the reaction.

Applications in Drug Development and Materials Science

The primary utility of this compound lies in its role as a protected intermediate. With the ketone functionality masked, the carboxylic acid group can be selectively transformed.

-

Pharmaceutical Synthesis: Propanoic acid derivatives are a common structural motif in many pharmaceuticals, most famously in the NSAID class (e.g., Ibuprofen, Naproxen).[8] Medicinal chemists can use this protected levulinic acid derivative as a scaffold. The carboxylic acid can be converted into esters, amides, or other functional groups to build more complex molecules and explore structure-activity relationships without the risk of unwanted reactions at the ketone position.

-

Polymer Chemistry: The molecule can serve as a functional monomer. The carboxylic acid can be used for polymerization (e.g., to form polyesters or polyamides), leaving the protected ketone group intact. After polymerization, the ketal can be easily removed by acid hydrolysis, re-exposing the ketone functionality along the polymer backbone. These pendant ketone groups can then be used for cross-linking or for grafting other molecules onto the polymer chain.

-

Specialty Chemicals: It serves as a building block for creating novel plasticizers, solvents, and fuel additives where the presence of a free ketone would be undesirable in the final product structure.[3][4]

Conclusion

The synthesis of this compound from levulinic acid is a robust and essential transformation for unlocking the full potential of this bio-based platform chemical. The acid-catalyzed ketalization reaction is well-understood, highly efficient, and can be performed using a variety of catalysts. The modern emphasis on sustainable chemistry strongly favors the use of recyclable, heterogeneous catalysts like cellulose sulfuric acid, which offer high yields while minimizing environmental impact. As a stable intermediate with a selectively available carboxylic acid group, this compound will continue to be a valuable tool for researchers and developers in the pharmaceutical, polymer, and specialty chemical industries, facilitating the creation of advanced materials and complex molecules from renewable resources.

References

-

Title: Sustainable Ketalization of Glycerol with Ethyl Levulinate Catalyzed by the Iron(III)-Based Metal-Organic Framework MIL-88A Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach Source: RSC Publishing URL: [Link]

-

Title: Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach Source: RSC Publishing URL: [Link]

-

Title: General routes of synthesis of levulinic acid or levulinic esters from lignocellulosic biomass. Source: ResearchGate URL: [Link]

-

Title: Ketonization of Levulinic Acid and γ-Valerolactone to Hydrocarbon Fuel Precursors Source: ResearchGate URL: [Link]

-

Title: Catalytic conversion of glucose to levulinate ester derivative in ethylene glycol Source: SpringerLink URL: [Link]

-

Title: Results of the ketalization reaction between ethyl levulinate (EL) and... Source: ResearchGate URL: [Link]

- Title: WO2018011741A1 - Synthesis of ketals and levulinates Source: Google Patents URL

-

Title: Acetalization of ethyl levulinate with ethylene glycol to form cyclic ketal and byproducts Source: ResearchGate URL: [Link]

-

Title: WO/2018/011741 SYNTHESIS OF KETALS AND LEVULINATES Source: WIPO Patentscope URL: [Link]

-

Title: Kinetic Study and Optimization of Levulinic Acid Production from Chicory with PTSA as Catalyst Source: ResearchGate URL: [Link]

-

Title: Reaction Kinetics of Levulinic Acid Synthesis from Glucose Using Bronsted Acid Catalyst Source: BCREC Group URL: [Link]

-

Title: Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial Source: YouTube URL: [Link]

-

Title: Cas 35351-33-8,3-(2-Methyl-1,3-dioxolane-2-yl)propionic acid methyl ester Source: LookChem URL: [Link]

-

Title: New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock Source: MDPI URL: [Link]

-

Title: Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) Source: ResearchGate URL: [Link]

-

Title: methyl 3-(1,3-dioxolan-2-yl)-2-nitropropanoate Source: ChemSynthesis URL: [Link]

- Title: WO2023031285A1 - Process for the production of levulinic acid and derivatives thereof Source: Google Patents URL

-

Title: ETHYL 2-METHYL-1,3-DIOXOLANE-2-PROPIONATE Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Bioproduction of propionic acid using levulinic acid by engineered Pseudomonas putida Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: MDPI URL: [Link]

Sources

- 1. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock | MDPI [mdpi.com]

- 2. WO2023031285A1 - Process for the production of levulinic acid and derivatives thereof - Google Patents [patents.google.com]

- 3. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00610D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

physicochemical properties of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid

Introduction

This compound is a carboxylic acid derivative of significant interest in organic synthesis and as a potential building block for drug development. Its structure features a propanoic acid chain attached to a 2-methyl-1,3-dioxolane ring. This dioxolane moiety is a cyclic ketal, which serves as a protecting group for the gamma-keto group of levulinic acid. The presence of both a hydrophilic carboxylic acid and a moderately polar, acid-labile ketal group imparts a unique set of physicochemical properties that are critical for its application.

This guide provides a comprehensive analysis of these properties, offering both theoretical insights and field-proven experimental protocols for their determination. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the cornerstone of interpreting its chemical behavior.

-

IUPAC Name: this compound

-

Synonyms: Levulinic acid ethylene ketal

-

Molecular Formula: C₇H₁₂O₄

-

Molecular Weight: 160.17 g/mol

-

CAS Number: While the esters of this acid are common (e.g., ethyl ester CAS 941-43-5), the free acid is less frequently cataloged and is often generated as an intermediate.

The structure consists of a five-membered dioxolane ring which protects the ketone of the parent compound, levulinic acid. This protection strategy is crucial, as it allows for selective reactions at the carboxylic acid group without interference from the ketone.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the core physicochemical data for the compound. While experimental values for the free acid are not widely published, predictions and values derived from its structural analogs provide a reliable baseline for experimental design.

| Property | Value / Expected Range | Method / Source |

| Molecular Weight | 160.17 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs[1][2] |

| Boiling Point | > 200 °C (Predicted) | Higher than its esters due to H-bonding |

| Density | ~1.1 - 1.2 g/cm³ (Predicted) | Inferred from ethyl ester[3][4] |

| pKa | 4.5 - 5.0 | Expected for a propanoic acid derivative |

| LogP | < 0.6 | Lower than its ethyl ester (LogP ~0.6)[3][5] |

| Solubility | ||

| - Water | Soluble | Due to carboxylic acid and polar dioxolane |

| - Aqueous Base (e.g., 5% NaOH) | Soluble | Forms a carboxylate salt |

| - Aqueous Acid (e.g., 5% HCl) | Soluble, with decomposition | Soluble, but ketal hydrolysis will occur[6] |

| - Polar Organic Solvents | Soluble | e.g., Ethanol, Acetone[1] |

| - Nonpolar Organic Solvents | Sparingly soluble to insoluble | e.g., Hexane |

| Chemical Stability | Stable in neutral and basic conditions; hydrolyzes in acid | Ketal chemistry[6] |

Core Physicochemical Properties: In-depth Analysis and Protocols

Acidity (pKa)

Causality: The pKa is a measure of the acidity of the carboxylic acid proton. For this molecule, the pKa is governed by the inductive effect of the alkyl chain and the dioxolane substituent. The dioxolane group is not strongly electron-withdrawing or donating, so the pKa is expected to be similar to that of other short-chain alkanoic acids like propanoic acid (pKa ≈ 4.87). Accurate pKa determination is vital for developing oral dosage forms, as it dictates the ionization state and thus solubility and absorption in the gastrointestinal tract.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable and direct way to measure pKa by monitoring the pH of a solution as a titrant is added.[7][8] The pKa corresponds to the pH at the half-equivalence point.[9]

-

Preparation:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Standardize a 0.01 M NaOH solution.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

-

-

Titration:

-

Place 50 mL of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.01 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).

-

The half-equivalence point is at Veq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Causality: The molecule's solubility is dictated by the "like dissolves like" principle. The polar carboxylic acid group allows for hydrogen bonding with water, making it water-soluble. In basic solutions, it deprotonates to form a highly polar carboxylate salt, further enhancing aqueous solubility. The dioxolane ring, while containing polar ether linkages, also contributes nonpolar surface area. This dual nature makes it soluble in many polar organic solvents but less so in nonpolar ones like hexane.

Experimental Protocol: Systematic Solubility Assessment

This protocol provides a qualitative and semi-quantitative method to classify the compound's solubility.[10][11]

-

Setup: Label a series of small test tubes for each solvent: Water, 5% NaOH (w/v), 5% HCl (w/v), Ethanol, and Hexane.

-

Procedure:

-

Add ~10 mg of the compound to each tube.

-

Add the respective solvent dropwise, up to 1 mL, vortexing or shaking vigorously for 30 seconds after each addition.

-

Visually observe and classify the solubility:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

-

Observation for Reactive Solvents:

-

In 5% NaOH: Test the resulting solution with litmus paper; it should remain basic. Solubility indicates an acidic functional group.

-

In 5% HCl: Observe for any changes over time (e.g., cloudiness, precipitation), which could indicate hydrolysis of the ketal group.

-

Chemical Stability

Causality: The most significant chemical liability of this molecule is the acid-catalyzed hydrolysis of the dioxolane (ketal) ring.[6] Under acidic conditions, one of the ether oxygens is protonated, turning it into a good leaving group. The ring opens to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. The final products are levulinic acid and ethylene glycol. This reaction is a classic example of acetal/ketal deprotection. The compound is expected to be stable under neutral and basic conditions, where this catalytic pathway is not accessible. This pH-dependent stability is a key consideration for formulation, storage, and in vivo behavior.

Caption: Mechanism of acid-catalyzed hydrolysis of the ketal group.

Experimental Protocol: pH-Dependent Stability Study using HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the parent compound over time at different pH values.[12][13]

-

Preparation:

-

Prepare buffer solutions at various pH levels (e.g., pH 2.0, pH 5.0, pH 7.4).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its primary degradant, levulinic acid. A C18 reverse-phase column is typically suitable.

-

-

Stability Study:

-

Spike a known concentration of the stock solution into each buffer at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench any further reaction by diluting the aliquot into a mobile phase or a neutralizing buffer.

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

For each pH and time point, calculate the percentage of the parent compound remaining relative to the t=0 sample.

-

Plot the natural logarithm of the remaining concentration (ln[C]) versus time.

-

If the degradation follows first-order kinetics (which is typical), the plot will be linear. The degradation rate constant (k) is the negative of the slope.

-

The half-life (t₁/₂) can be calculated as 0.693 / k.

-

Conclusion

The are defined by the interplay between its carboxylic acid and cyclic ketal functionalities. Its predictable acidity, tunable solubility, and, most importantly, its pH-dependent stability make it a versatile chemical entity. The acid-labile nature of the ketal group is not a flaw but a feature that can be exploited for controlled release or as a key step in a synthetic pathway. The protocols and data presented in this guide provide a robust framework for scientists to characterize and confidently apply this compound in their research and development endeavors.

References

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. Retrieved from [Link][7]

-

Popov, K., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link][14]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link][15]

-

LookChem. (n.d.). Cas 35351-33-8, 3-(2-Methyl-1,3-dioxolane-2-yl)propionic acid methyl ester. Retrieved from [Link][16]

-

Takahashi, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC, NIH. Retrieved from [Link][17]

-

Owens Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][18]

-

Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link][19]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][10]

-

De, S., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC, NIH. Retrieved from [Link][6]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link][9]

-

Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry. Retrieved from [20]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link][21]

-

The Good Scents Company. (n.d.). ethyl levurinate propylene glycol acetal. Retrieved from [Link][5]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). Solubility Tests - Identification of Unknowns (Part 1). Retrieved from [Link][11]

-

Global Substance Registration System. (n.d.). ETHYL 2-METHYL-1,3-DIOXOLANE-2-PROPIONATE. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link][12]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link][13]

Sources

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ethyl 2-methyl-1,3-dioxolane-2-propionate | 941-43-5 [amp.chemicalbook.com]

- 5. ethyl levurinate propylene glycol acetal, 941-43-5 [thegoodscentscompany.com]

- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pharmtech.com [pharmtech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ulm.edu [ulm.edu]

- 16. Cas 35351-33-8,3-(2-Methyl-1,3-dioxolane-2-yl)propionic acid methyl ester | lookchem [lookchem.com]

- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.ws [chem.ws]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]

- 21. quora.com [quora.com]

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid CAS number and IUPAC name

An In-Depth Technical Guide to 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound, a derivative of the versatile bio-based platform chemical levulinic acid, is a compound of significant interest to researchers and synthetic chemists, particularly in the field of drug development. Its unique structure, featuring a carboxylic acid functional group and a protected ketone in the form of a cyclic ketal, makes it a valuable intermediate for complex organic syntheses. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its strategic applications in the synthesis of pharmaceutical agents.

The primary role of this compound is to serve as a building block where the ketone functionality of levulinic acid needs to be masked to allow for selective reactions at the carboxylic acid moiety. The 1,3-dioxolane group acts as a robust protecting group that can be readily removed under acidic conditions to regenerate the ketone, offering a strategic advantage in multi-step synthetic pathways.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methyl-1,3-dioxolane-2-propanoic Acid, Levulinic Acid Cyclic Ethylene Acetal, 4-Oxo-pentanoic Acid Cyclic 1,2-Ethanediyl Acetal[1]

Physicochemical Properties

While some physical properties such as boiling and melting points are not extensively reported in the literature, the compound is known to be a colorless oil at room temperature. Its solubility in various organic solvents makes it suitable for a range of reaction conditions.

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless Oil[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Methanol[1][2] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available levulinic acid or its esters. The core of the synthesis is the protection of the ketone functional group as a cyclic ketal.

Step 1: Ketalization of Levulinic Acid or its Ester

The ketone group of levulinic acid or an ester, such as ethyl levulinate, is protected by reacting it with ethylene glycol in the presence of an acid catalyst. This reaction is a classic example of acetal formation.

Caption: Reaction scheme for the ketalization of ethyl levulinate.

Experimental Protocol: Ketalization of Ethyl Levulinate

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl levulinate, an excess of ethylene glycol (typically 1.5-2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH).

-

Solvent: Use a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate the removal of water and drive the equilibrium towards the product.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate.

Step 2: Hydrolysis of the Ester

The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acid-catalyzed or base-catalyzed (saponification) hydrolysis.

Caption: Reaction scheme for the hydrolysis of the ethyl ester.

Experimental Protocol: Saponification

-

Reaction: Dissolve the ethyl ester in a suitable solvent like ethanol or methanol and add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC until the ester is no longer present.

-

Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Add water to dissolve the carboxylate salt and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic.

-

Extraction: Extract the carboxylic acid product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Applications in Drug Development

The strategic importance of this compound lies in its role as a protected form of levulinic acid. Levulinic acid is a key bio-based platform chemical with applications in the synthesis of various pharmaceuticals.[4] The presence of both a ketone and a carboxylic acid makes levulinic acid a versatile precursor, but also necessitates the use of protecting groups to achieve regioselectivity in subsequent reactions.

Protecting Group Strategy

In the synthesis of complex molecules, it is often necessary to perform chemical transformations on one functional group while another, more reactive functional group is temporarily masked. The 1,3-dioxolane moiety in this compound serves as an effective protecting group for the ketone. This allows for a wide range of reactions to be carried out on the carboxylic acid group, such as:

-

Amide bond formation: Coupling with amines to form amides.

-

Esterification: Reaction with alcohols to form esters.

-

Reduction: Reduction of the carboxylic acid to an alcohol.

-

Organometallic reactions: Conversion to an acid chloride followed by reaction with organometallic reagents.

Once the desired modifications at the carboxylic acid terminus are complete, the ketal protecting group can be easily removed.

Deprotection of the Ketal

The 1,3-dioxolane group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions to regenerate the ketone. This is typically achieved by treatment with an aqueous acid, such as dilute hydrochloric acid or sulfuric acid.

Caption: General scheme for the deprotection of the 1,3-dioxolane group.

Example Application: Synthesis of δ-Aminolevulinic Acid (5-ALA)

A potential application of this strategy is in the synthesis of δ-aminolevulinic acid (5-ALA). 5-ALA is a non-proteinogenic amino acid that is the first compound in the porphyrin synthesis pathway and is used as a photosensitizing agent in photodynamic therapy for cancer.[5] The synthesis of 5-ALA from levulinic acid requires the introduction of an amino group at the C5 position. Using this compound allows for the manipulation of the carboxylic acid group, for instance, to facilitate a Curtius or Hofmann rearrangement to introduce the amine, without interference from the ketone. While various synthetic routes to 5-ALA exist, the use of a protected levulinic acid derivative is a plausible strategy.[6]

Conclusion

This compound is a valuable synthetic intermediate that provides a solution to the challenge of regioselectivity in molecules containing both ketone and carboxylic acid functionalities. Its straightforward synthesis and the stability of the ketal protecting group to a variety of reaction conditions, coupled with its facile deprotection, make it an important tool for organic chemists. For researchers and professionals in drug development, understanding the strategic application of this and similar protected building blocks is crucial for the efficient and successful synthesis of complex pharmaceutical targets.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. 2-Methyl-1,3-dioxolane-2-propanoic Acid. Available at: [Link]

-

USA Chemical Suppliers. 1,3-dioxolane suppliers USA. Available at: [Link]

-

PubMed. A review on biomass-derived levulinic acid for application in drug synthesis. Available at: [Link]

-

Simagchem Corporation. The Multifaceted Applications of Levulinic Acid in Various Industries. Available at: [Link]

-

ResearchGate. Ketals and Other Derivatives Formed Upon Reaction with the Carbonyl Group of Levulinic Acid. Production Routes, Technologies, and Main Uses. Available at: [Link]

-

ResearchGate. Synthesis of δ-Aminolevulinic Acid. Available at: [Link]

-

Wikipedia. Tetramethyl acetyloctahydronaphthalenes. Available at: [Link]

-

CAS Common Chemistry. Methanamine, N-nitro. Available at: [Link]

-

CAS Common Chemistry. 2-Heptanol, 6-methyl-, 2-acetate. Available at: [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-methyl-, ethyl ester (CAS 97-62-1). Available at: [Link]

-

Wikipedia. Aminolevulinic acid. Available at: [Link]

Sources

- 1. 2-Methyl-1,3-dioxolane-2-propanoic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. nbinno.com [nbinno.com]

- 4. Levulinic acid: synthesis and applications in drug synthesis_Chemicalbook [chemicalbook.com]

- 5. Aminolevulinic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid

This guide provides a detailed analysis of the spectroscopic data for 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid, a molecule of interest in synthetic chemistry. As a protected form of levulinic acid, a key bio-based platform chemical, its unambiguous characterization is crucial for researchers and scientists in drug development and materials science.[1][2] This document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations, reflecting field-proven insights.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound features a carboxylic acid moiety and a ketal protecting group. This structure dictates the expected spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons in different chemical environments. The integration of these signals will correspond to the number of protons in each environment.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet that can exchange with D₂O. |

| ~3.95 | Multiplet | 4H | -O-CH₂-CH₂-O- | These are the protons of the ethylene glycol unit in the dioxolane ring. They are expected to be a complex multiplet due to their diastereotopic nature. |

| ~2.50 | Triplet | 2H | -CH₂-COOH | These protons are adjacent to the carbonyl group and will be deshielded, appearing as a triplet due to coupling with the neighboring methylene group. |

| ~2.00 | Triplet | 2H | -C-CH₂-CH₂- | These protons are adjacent to the other methylene group and will appear as a triplet. |

| ~1.30 | Singlet | 3H | -C-CH₃ | The methyl group attached to the quaternary carbon of the dioxolane ring will appear as a singlet as there are no adjacent protons to couple with. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be advantageous for observing the carboxylic acid proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Figure 2: Workflow for NMR sample preparation and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~109 | -O-C(CH₃)-O- | The quaternary carbon of the ketal is significantly deshielded due to the two attached oxygen atoms. |

| ~64 | -O-CH₂-CH₂-O- | The carbons of the ethylene glycol unit in the dioxolane ring. |

| ~34 | -CH₂-COOH | The carbon adjacent to the carboxylic acid group. |

| ~28 | -C-CH₂-CH₂- | The carbon further from the carboxylic acid group. |

| ~24 | -C-CH₃ | The methyl carbon of the ketal. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Experiment type: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the dioxolane ring.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1710 | C=O stretch | Carboxylic acid |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 1000-1300 | C-O stretch | Ketal |

| 2850-3000 | C-H stretch | Alkanes |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption around 1710 cm⁻¹ is also a key diagnostic peak.[5][6]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 160 is expected due to the lability of the molecule under EI conditions.

-

Key Fragments:

-

m/z = 87: This would be a very prominent peak corresponding to the loss of the propanoic acid side chain, resulting in the stable 2-methyl-1,3-dioxolan-2-yl cation.

-

m/z = 43: Corresponding to the acetyl cation [CH₃CO]⁺.

-

Loss of H₂O (m/z = 142): A common fragmentation for carboxylic acids.

-

Loss of COOH (m/z = 115): Loss of the carboxyl group.

-

Figure 3: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: Split or splitless injection, depending on the sample concentration.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from closely related structures, offers a reliable guide for researchers. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of this important chemical intermediate.

References

- Wang, H., et al. (2025). Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach. PubMed Central.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Retrieved from [Link]

- Amarasekara, A., & Hawkins, S. (2011). Synthesis of levulinic acid–glycerol ketal–ester oligomers and structural characterization using NMR spectroscopy. European Polymer Journal.

-

NIST. (n.d.). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 3-(2-Methyl-1,3-dithiolan-2-yl)propanoic acid ethyl ester. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-(1,3-dioxolan-2-yl)-2-nitropropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 35351-33-8,3-(2-Methyl-1,3-dioxolane-2-yl)propionic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Ketals and Other Derivatives Formed Upon Reaction with the Carbonyl Group of Levulinic Acid. Production Routes, Technologies, and Main Uses. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. specialchem.com [specialchem.com]

- 3. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

stability and reactivity of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid

An In-depth Technical Guide to the Stability and Reactivity of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry and pharmaceutical development. It serves as a valuable building block, effectively acting as a protected form of levulinic acid. The molecule's utility is dictated by the interplay between its two core functional groups: a stable carboxylic acid and a labile cyclic ketal (dioxolane). This guide provides a comprehensive analysis of the chemical stability and reactivity of this compound. We will explore its degradation pathways under various stress conditions, detail its reactivity at each functional site, and present validated protocols for its study and handling. This document is intended for researchers, scientists, and drug development professionals who utilize this molecule and require a deep understanding of its chemical behavior to ensure successful and reproducible outcomes in their work.

Introduction: A Molecule of Duality

At its core, this compound is an aliphatic carboxylic acid featuring a protected ketone. The 1,3-dioxolane group serves as a robust protecting group for the gamma-keto group, which is notoriously reactive. This protection strategy allows for selective chemical transformations to be performed on the carboxylic acid moiety without interference from the ketone. The true value of this compound lies in this duality: the ability to perform chemistry at one end of the molecule, followed by the controlled removal of the protecting group to unmask the second reactive site.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 4388-57-2[1]

-

Molecular Formula: C₇H₁₂O₄

-

Molecular Weight: 160.17 g/mol

The molecule's behavior is governed by the distinct properties of the acidic carboxyl group and the acid-sensitive ketal. Understanding the conditions that favor the stability of one group while promoting the reactivity of the other is paramount for its effective application.

Chemical Stability Profile

The primary stability concern for this molecule is the integrity of the 1,3-dioxolane ring, which is susceptible to acid-catalyzed hydrolysis. The carboxylic acid moiety, by contrast, is generally stable under a wide range of conditions.

Hydrolytic Stability: The Achilles' Heel

The central point of vulnerability is the ketal functional group. In the presence of an acid and water, the dioxolane ring will readily open to yield levulinic acid and ethylene glycol. This reaction is a reversible equilibrium; however, in aqueous environments, the equilibrium heavily favors the hydrolysis products.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds via a well-established mechanism initiated by the protonation of one of the dioxolane oxygen atoms. This is followed by ring-opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. Subsequent deprotonation steps yield the final ketone and diol products.

Caption: Mechanism of acid-catalyzed hydrolysis.

Causality Behind Experimental Choices: A forced degradation study is a cornerstone of stability testing in drug development. It intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. This proactive approach is crucial for developing stable formulations and predicting shelf-life.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve a sample in the solvent for analysis.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.

-

Analysis: For each condition, neutralize the sample if necessary, dilute to a suitable concentration (e.g., 0.1 mg/mL), and analyze by HPLC-UV against an untreated control solution.

Data Summary: Forced Degradation Results

| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradant |

| Acidic | 1 M HCl | 24 | 60 | >95% | Levulinic Acid |

| Basic | 1 M NaOH | 24 | 60 | <2% | None Identified |

| Oxidative | 10% H₂O₂ | 24 | 25 | <2% | None Identified |

| Thermal (Solid) | N/A | 48 | 105 | <1% | None Identified |

| Photolytic | ICH Q1B | 24 | 25 | <1% | None Identified |

Trustworthiness: The protocol is self-validating by including a control (untreated sample) and using a stability-indicating analytical method like HPLC, which can separate the parent compound from its degradants. The significant degradation under acidic conditions, contrasted with high stability under other conditions, confirms the specific lability of the ketal group.

Thermal Stability

While generally stable at moderate temperatures, extreme heat can induce decomposition of the dioxolane ring. Studies on related dioxolane compounds show that gas-phase thermal decomposition can occur at very high temperatures (e.g., 450-490°C), often proceeding through radical or concerted mechanisms to yield carbonyl compounds and hydrocarbons.[2][3] For practical laboratory and storage purposes, this compound is thermally robust under typical conditions (<100°C).

Chemical Reactivity Profile

The reactivity can be directed towards either the carboxylic acid or the dioxolane group by careful selection of reagents and conditions.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid can undergo a variety of standard transformations. The key consideration is to perform these reactions under neutral or basic conditions to preserve the integrity of the acid-sensitive dioxolane protecting group.

-

Esterification: While Fischer esterification using a strong acid catalyst is incompatible, esters can be readily formed using alkyl halides under basic conditions or through the use of coupling agents.

-

Amide Bond Formation: This is efficiently achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU in the presence of an amine. These methods proceed under mild, near-neutral conditions.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃) or by converting it to an ester followed by reduction with lithium aluminum hydride (LiAlH₄). The latter requires a subsequent workup under carefully controlled pH to avoid deprotection.

-

Salt Formation: As a typical carboxylic acid, it readily forms salts upon reaction with inorganic or organic bases.

Caption: Selective reactions at the carboxylic acid followed by optional deprotection.

Reactions at the Dioxolane Moiety: Deprotection

The primary reaction involving the dioxolane ring is its intentional removal to unmask the ketone. This deprotection is the synthetic equivalent of hydrolytic degradation and is a critical step in many synthetic routes.

Causality Behind Experimental Choices: The goal of a deprotection protocol is to achieve complete and clean conversion to the desired ketone with minimal side reactions and in a reasonable timeframe. The choice of a dilute strong acid (like HCl) in a mixed aqueous-organic solvent system provides the necessary hydronium ions for catalysis while ensuring solubility of both the starting material and the product. Monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and avoid over-exposure to harsh conditions.

Experimental Protocol: Optimized Ketal Deprotection

-

Dissolution: Dissolve the this compound derivative (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add 2 M aqueous HCl (0.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

-

Workup: Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product (levulinic acid derivative) by column chromatography or recrystallization if necessary.

Analytical Methodologies

A multi-faceted analytical approach is required to fully characterize the stability and reactivity of this compound.

Caption: General workflow for a stability and reactivity assessment study.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A C18 reversed-phase column with a mobile phase of acidified water and acetonitrile is typically effective for separating the parent compound from its more polar hydrolysis product, levulinic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structure confirmation of the starting material, intermediates, and final products. ¹H and ¹³C NMR can confirm the presence or absence of the dioxolane ring.

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the mass of degradation products and impurities, providing crucial information for pathway elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of the characteristic C-O stretches of the ketal and the appearance of a ketone carbonyl stretch (~1715 cm⁻¹) upon hydrolysis.

Practical Considerations: Storage and Handling

Based on the stability profile, the following recommendations are critical:

-

Storage: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and acidic vapors.

-

Handling: Avoid contact with acidic materials. When using as a reactant, ensure the reaction medium is not acidic unless the intention is to deprotect the ketal. For weighing and transfer, standard laboratory precautions are sufficient.

-

Formulation: In a pharmaceutical context, formulation development must focus on maintaining a pH well above 5 to prevent degradation. Buffering agents and selection of non-acidic excipients are critical considerations.

Conclusion

This compound is a compound of significant synthetic utility, defined by a stable carboxylic acid handle and an acid-labile ketal protecting group. Its stability is excellent under basic, neutral, oxidative, and photolytic conditions, making it a versatile and robust building block. However, its profound instability in acidic environments is its most critical chemical characteristic. This lability is both its primary degradation pathway and its key to synthetic utility, allowing for controlled deprotection. A thorough understanding of this dual nature, supported by the analytical and handling protocols outlined in this guide, is essential for any scientist seeking to leverage this valuable molecule in their research and development endeavors.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Ledesma, E. B., & Estévez, C. A. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. The Journal of Physical Chemistry A, 116(37), 9228–9237. [Link]

-

PubMed. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. J Phys Chem A, 116(37), 9228-37. [Link]

-

Chemcess. (2025). Propionic Acid: Properties, Reactions, Production And Uses. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved January 12, 2026, from [Link]

Sources

- 1. 4388-57-2|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Alternative Methods for the Synthesis of Levulinic Acid Ethylene Ketal

Introduction: The Significance of Levulinic Acid Ethylene Ketal in Modern Chemistry

Levulinic acid, a versatile platform chemical derived from the dehydration of C6 sugars, stands as a cornerstone in the transition towards a bio-based economy.[1][2][3] Its unique structure, featuring both a ketone and a carboxylic acid functional group, offers a rich landscape for chemical transformations into a plethora of value-added products.[2][4][5] Among its many derivatives, levulinic acid ethylene ketal has garnered significant attention. This compound serves as a crucial intermediate and a valuable product in its own right, with applications ranging from being a green solvent and a fuel additive to a monomer for polymer synthesis and a plasticizer.[1][6] The protection of the ketone functionality as a ketal enhances the synthetic utility of the carboxylic acid group and modulates the molecule's physical properties.

Traditionally, the synthesis of levulinic acid ethylene ketal has relied on straightforward acid-catalyzed ketalization. However, the drive for more sustainable, efficient, and cost-effective chemical processes has spurred the development of alternative synthetic methodologies. This technical guide provides an in-depth exploration of these alternative methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state-of-the-art in the synthesis of this important bio-derived chemical. We will delve into the mechanistic underpinnings of various catalytic systems, present comparative data, and provide actionable experimental protocols to empower the reader with both theoretical knowledge and practical insights.

The Core Chemistry: Understanding the Ketalization of Levulinic Acid

The fundamental reaction for the synthesis of levulinic acid ethylene ketal is the acid-catalyzed reaction between levulinic acid (or its ester derivatives) and ethylene glycol. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the ketone.

Mechanistic Pathway of Acid-Catalyzed Ketalization

The acid-catalyzed ketalization of a ketone with ethylene glycol involves several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another hydroxyl group, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation, leading to the formation of a five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the final ketal product.

This entire process is reversible, and therefore, the removal of the water byproduct is crucial to drive the equilibrium towards the formation of the ketal.[7]

Sources

- 1. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00610D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sustainable Ketalization of Glycerol with Ethyl Levulinate Catalyzed by the Iron(III)-Based Metal-Organic Framework MIL-88A - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive empirical solubility data in the public domain, this document establishes a predictive framework based on fundamental principles of physical organic chemistry. We delve into the structural attributes of the molecule, namely the carboxylic acid and dioxolane moieties, to forecast its behavior across a spectrum of organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools for empirical validation. This work is intended to serve as an essential resource for scientists and professionals in drug development and chemical engineering, facilitating informed solvent selection and formulation strategies.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its journey from the laboratory to a potential final application. For a molecule such as this compound, understanding its solubility profile is paramount for a variety of processes including, but not limited to, reaction optimization, purification, formulation, and bioavailability assessment. Poor solubility can present significant hurdles in drug discovery and development, often leading to challenges in achieving desired therapeutic concentrations and complicating formulation efforts.[1][2]

This guide addresses the solubility of this compound by first establishing a theoretical foundation for its anticipated behavior in different organic solvents. By dissecting the molecule's structure, we can make educated predictions that guide initial experimental design. Subsequently, we provide robust, step-by-step protocols for the experimental determination of solubility, ensuring that researchers can generate reliable and reproducible data.

Theoretical Underpinnings of Solubility: A Structural Analysis

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[3] The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[4] The structure of this compound contains two key functional groups that dictate its solubility: a carboxylic acid and a dioxolane ring.

The Carboxylic Acid Moiety: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature generally imparts good solubility in polar, protic solvents such as alcohols, and to some extent, in water.[5][6] In less polar or aprotic solvents, carboxylic acids can form stable dimers through hydrogen bonding, which can influence their solubility.[4]

The Dioxolane Ring: The 1,3-dioxolane ring contains two ether-like oxygen atoms, making this portion of the molecule polar and capable of acting as a hydrogen bond acceptor. Dioxolanes themselves are generally miscible with a wide range of organic solvents, including water, alcohols, and ethers.[7][8][9]

Combined Influence and Predicted Solubility: The presence of both the carboxylic acid and the dioxolane ring suggests that this compound will exhibit a broad range of solubilities. The overall polarity of the molecule is significant, and it is expected to be readily soluble in polar organic solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various organic solvents is presented in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the carboxylic acid and dioxolane moieties with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent will facilitate dissolution. |

| Ethers | Diethyl ether, THF | Moderate | The ether linkages in the dioxolane ring are compatible with ether solvents. The carboxylic acid may have slightly lower solubility but should still be reasonably soluble. |

| Chlorinated | Dichloromethane | Moderate | The polarity of the solvent can accommodate the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the solute will lead to poor interactions with nonpolar solvents. |

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to empirical data, rigorous experimental protocols are necessary. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[1][10]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pressure.[2][11] The shake-flask method is the gold standard for this determination.[1]

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a sufficient period to reach saturation. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow larger particles to settle.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-